3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a brominated methoxyphenyl group and a dihydroisoquinoline moiety connected via a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
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Bromination of 2-methoxyphenyl: : The starting material, 2-methoxyphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
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Formation of the dihydroisoquinoline: : The dihydroisoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine under acidic conditions.
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Coupling with pyrrolidine: : The brominated methoxyphenyl compound is then coupled with a pyrrolidine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Final coupling: : The intermediate products are then coupled to form the final compound, typically using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
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Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
Medically, the compound could serve as a lead compound in drug discovery programs. Its potential pharmacological activities might include anti-inflammatory, analgesic, or anticancer properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one would depend on its specific biological target. Generally, it may interact with proteins by binding to active sites or allosteric sites, thereby modulating their activity. The compound’s brominated phenyl group and dihydroisoquinoline moiety could facilitate interactions with hydrophobic pockets in proteins, while the pyrrolidine ring might enhance binding affinity through hydrogen bonding or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
- 3-(5-fluoro-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
- 3-(5-iodo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
Uniqueness
The uniqueness of 3-(5-bromo-2-methoxyphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The bromine atom, in particular, can participate in unique halogen bonding interactions, which are not possible with other halogens like chlorine or fluorine. This can lead to distinct pharmacological profiles and potentially novel therapeutic applications.
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN2O2/c1-28-22-8-7-20(24)14-18(22)6-9-23(27)26-13-11-21(16-26)25-12-10-17-4-2-3-5-19(17)15-25/h2-5,7-8,14,21H,6,9-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWLIKKZPJCWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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